Calicheamicin

Description

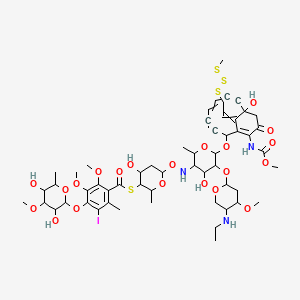

Structure

2D Structure

Properties

IUPAC Name |

S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCHCVDVKSCDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H74IN3O21S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | calicheamicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calicheamicin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108212-75-5 | |

| Record name | S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Calicheamicin Gamma1 on DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin gamma1 (γ1) is a potent member of the enediyne class of antitumor antibiotics, originally isolated from the bacterium Micromonospora echinospora.[1] Its remarkable cytotoxicity is attributed to its ability to induce sequence-selective, double-stranded breaks in DNA at sub-picomolar concentrations.[2] This unique mechanism of action has made this compound γ1 a critical component in the development of antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), for targeted cancer therapy.[3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction of this compound gamma1 with DNA, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Mechanism of Action

The action of this compound gamma1 on DNA is a sophisticated, multi-step process that begins with sequence-specific binding and culminates in oxidative cleavage of the phosphodiester backbone. The molecule itself is comprised of two key functional domains: an aryltetrasaccharide side chain responsible for DNA recognition and a highly reactive enediyne "warhead" that mediates DNA cleavage.[4]

DNA Binding and Recognition

This compound gamma1 binds to the minor groove of B-DNA.[3][5] The binding is primarily driven by the interaction of its aryltetrasaccharide tail with the DNA.[6] This interaction is sequence-specific, with a preference for oligopyrimidine tracts, particularly the sequence 5'-TCCT-3' in the minor groove.[5][7] The carbohydrate moiety, especially the thiobenzoate ring, plays a crucial role in this recognition process.[8][9] Studies have shown that the aglycone core of this compound (calicheamicinone), lacking the oligosaccharide side chain, binds to DNA non-selectively and with lower efficiency.[8][10] The binding of this compound gamma1 induces a localized distortion in the DNA structure, including a widening of the minor groove to accommodate the drug.[7]

Reductive Activation

Once bound to DNA, the enediyne core of this compound gamma1 is activated. This activation is initiated by a nucleophilic attack, typically by a thiol-containing molecule such as glutathione, on the methyl trisulfide group of the drug.[11] This reaction triggers a cascade of intramolecular rearrangements.

Bergman Cyclization and Diradical Formation

The reductive activation leads to a conformational change in the molecule, which in turn facilitates a Bergman cyclization of the enediyne core.[3] This cyclization reaction transforms the enediyne into a highly reactive and transient para-benzyne diradical (1,4-didehydrobenzene).[1][2] This diradical species is the ultimate DNA-damaging agent.

Hydrogen Abstraction and DNA Cleavage

The p-benzyne diradical, positioned in the minor groove, is a powerful hydrogen abstracting species. It abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands.[1][2] Specifically, it has been shown to abstract the C5' hydrogen from the pyrimidine strand and the C4' hydrogen from the purine strand.[12] This hydrogen abstraction generates DNA radicals, which then undergo oxidative degradation in the presence of molecular oxygen, ultimately leading to the cleavage of the phosphodiester backbone and the generation of double-strand breaks (DSBs).[2] The ability of this compound gamma1 to cause DSBs at very low concentrations is a key contributor to its potent antitumor activity.[2]

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of action of this compound gamma1 on DNA.

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| DNA Binding Dissociation Constant (KD) | 135 nM | Burst kinetics of DNA cleavage | [4] |

| DNA Binding Affinity (Docking Energy) | -9.7 kcal/mol (measured) | Not specified | [12] |

| DNA Binding Affinity (Docking Energy) | -12.5 kcal/mol (calculated) | DFT and MM | [12] |

| Ratio of Double-Strand Breaks (DSB) to Single-Strand Breaks (SSB) in cellular DNA | 1:3 | Not specified | [13] |

| Ratio of Double-Strand Breaks (DSB) to Single-Strand Breaks (SSB) in purified plasmid DNA | 1:2 | Not specified | [13] |

| EC50 for DNA Cleavage (pBR322) | Low nanomolar range | Agarose gel electrophoresis | [14][15] |

Experimental Protocols

DNA Footprinting using Hydroxyl Radicals

Hydroxyl radical footprinting is used to determine the binding site of this compound on a DNA fragment with high resolution.[16]

Experimental Workflow Diagram

Caption: Workflow for hydroxyl radical footprinting of this compound-DNA binding.

Methodology:

-

DNA Preparation: A DNA fragment of interest is labeled at one 5' or 3' end with 32P.

-

Binding Reaction: The end-labeled DNA is incubated with this compound epsilon (the non-cleaving, rearranged product of this compound gamma1) to allow for binding.[16]

-

Hydroxyl Radical Generation: Hydroxyl radicals are generated in solution, typically using the Fenton reaction (Fe(II)-EDTA and H2O2).

-

DNA Cleavage: The hydroxyl radicals cleave the DNA backbone at positions not protected by the bound this compound.

-

Sample Processing: The reaction is stopped, and the DNA is purified and denatured.

-

Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide sequencing gel. A control reaction without this compound is run in parallel.

-

Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments.

-

Analysis: The region where this compound was bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.

DNA Cleavage Assay using Agarose Gel Electrophoresis

This assay is used to assess the ability of this compound gamma1 to induce single- and double-strand breaks in plasmid DNA.[14][15]

Experimental Workflow Diagram

Caption: Workflow for assessing DNA cleavage by this compound gamma1.

Methodology:

-

Reaction Setup: Supercoiled plasmid DNA (Form I) is incubated with varying concentrations of this compound gamma1 in a suitable buffer. The reaction is initiated by the addition of a thiol, such as β-mercaptoethanol.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Reaction Quenching: The reaction is stopped, typically by the addition of a loading buffer containing a chelating agent (e.g., EDTA) and a denaturant.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis. The different topological forms of the plasmid DNA will migrate at different rates:

-

Form I (Supercoiled): Migrates fastest.

-

Form II (Nicked/Single-Strand Break): Migrates slowest.

-

Form III (Linear/Double-Strand Break): Migrates at an intermediate rate.

-

-

Staining and Visualization: The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Analysis: The intensity of the bands corresponding to each DNA form is quantified using densitometry. The disappearance of Form I and the appearance of Forms II and III are indicative of single- and double-strand cleavage, respectively. This data can be used to determine the EC50 of the compound.

Conclusion

This compound gamma1 remains a subject of intense research due to its extraordinary potency and unique mechanism of DNA cleavage. A thorough understanding of its interaction with DNA at the molecular level is paramount for the rational design of new, more effective anticancer agents and for optimizing its use in targeted therapies like ADCs. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate details of this remarkable natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and this compound gamma 1I_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Solution structure of the this compound gamma 1I-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound gamma 1I and DNA: molecular recognition process responsible for site-specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: Bioactivity, Mechanism of action, Application_Chemicalbook [chemicalbook.com]

- 8. pnas.org [pnas.org]

- 9. The carbohydrate domain of this compound gamma I1 determines its sequence specificity for DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. adcreview.com [adcreview.com]

- 12. The reactivity of this compound gamma(1)(I) in the minor groove of DNA: the decisive role of the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BiodiversityPMC [biodiversitypmc.sibils.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Hydroxyl radical footprinting of this compound. Relationship of DNA binding to cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Calicheamicin γ1

Executive Summary: Calicheamicin γ1 is a member of the enediyne class of natural products, renowned for its extraordinary potency as an antitumor antibiotic. Its mechanism of action is predicated on a sophisticated molecular architecture, comprising three key functional domains: an aryltetrasaccharide moiety for sequence-specific DNA recognition, a unique bicyclic enediyne aglycone "warhead," and a methyl trisulfide "triggering" group. Reductive activation of the trisulfide initiates a cascade of intramolecular reactions, culminating in the Bergman cyclization of the enediyne core. This generates a highly reactive 1,4-didehydrobenzene diradical, which abstracts hydrogen atoms from the DNA backbone, leading to double-strand cleavage and subsequent apoptosis. This guide provides a detailed examination of the complex molecular structure, intricate stereochemistry, and the experimental methodologies used to elucidate these features, tailored for researchers in chemistry, biology, and drug development.

Molecular Structure

The structure of this compound γ1 (C₅₅H₇₄IN₃O₂₁S₄) is a complex assembly of a carbohydrate domain and an aglycone core.[1][2] This modular design is central to its biological function, where the oligosaccharide acts as a delivery and recognition system, and the aglycone serves as the cytotoxic payload.[3][4][5]

The Aglycone: Enediyne "Warhead" and Trisulfide "Trigger"

The aglycone is the cytotoxic component of this compound. It features a highly strained bicyclo[7.3.1]tridec-9-ene-2,6-diyne system.[6] This enediyne ring is conformationally "locked" in a stable state. Attached to this core is a labile methyl trisulfide group, which functions as the trigger for activation.[3] Nucleophilic attack, for instance by cellular thiols like glutathione, on the central sulfur atom of the trisulfide initiates a sequence of reactions.[3][7] This leads to an intramolecular conjugate addition to an α,β-unsaturated ketone within the bicyclic system. The resulting change in geometry from a bridgehead sp² center to a tetragonal sp³ center dramatically increases the strain on the 10-membered ring, forcing the two alkyne groups into proximity.[3] This structural change is the critical step that enables the subsequent Bergman cyclization.

The Aryltetrasaccharide Guiding System

The second major component is an extended aryltetrasaccharide chain responsible for guiding the molecule to DNA and binding with high affinity and sequence specificity.[3][8] This chain consists of five distinct rings (labeled A, B, C, D, and E in the literature) linked through unusual glycosidic, thioester, and hydroxylamine connections.[3][7]

-

Ring A: A hydroxylamino sugar.

-

Ring B: A thio sugar.

-

Ring C: A hexasubstituted thiobenzoate containing an iodine atom.

-

Ring D: A rhamnose sugar.

-

Ring E: An ethylamino sugar.[7]

This oligosaccharide moiety binds tightly within the minor groove of double-helical DNA.[3][8] The extended, rigid conformation of the sugar chain facilitates this interaction, allowing the molecule to span specific DNA sequences.[3][9] High-affinity binding sites include oligopyrimidine sequences such as 5'-TCCT-3' and 5'-TTTT-3'.[3][9][10] The iodine atom on the aromatic ring C plays a crucial role in this recognition, forming specific contacts with the exocyclic amino protons of guanine bases in the DNA groove, which significantly contributes to the binding affinity.[3][9]

Stereochemistry

The complex biological activity of this compound is critically dependent on its intricate stereochemistry. The molecule contains numerous chiral centers throughout its aglycone and oligosaccharide domains. The specific orientation of substituents, particularly the carbamate group on the aglycone head, is decisive for the stereochemical outcome of the Michael addition reaction that follows the triggering event.[11] This, in turn, dictates the correct conformational folding required for the Bergman cyclization to occur at physiological temperatures.[11] The absolute stereochemistry of the various sugar moieties and their precise linkage geometry are essential for the preorganization of the oligosaccharide chain into the correct conformation for high-affinity DNA binding.

Quantitative Structural Data

The precise three-dimensional structure of this compound γ1, both free and in complex with DNA, has been determined using high-resolution NMR spectroscopy and molecular dynamics simulations. This data provides the quantitative basis for understanding its structure-function relationships.

Table 1: Selected Proton (¹H) NMR Chemical Shifts for this compound γ1-DNA Complex (Note: Data is illustrative, derived from published studies. Exact shifts are dependent on solvent and experimental conditions.)

| Proton Assignment | Chemical Shift (ppm) |

| Enediyne H-4 | ~5.8 |

| Enediyne H-5 | ~6.2 |

| Trisulfide CH₂ | ~3.0 - 3.2 |

| Trisulfide S-CH₃ | ~2.5 |

| Ring E N-CH₂CH₃ | ~1.2 (CH₃), ~2.9 (CH₂) |

| Ring C Aromatic H | ~7.0 - 7.5 |

Table 2: Key Intermolecular Distances in the this compound γ1-DNA Complex (Derived from restrained molecular dynamics calculations based on NMR data.)

| Interacting Atoms | Distance (Å) | Significance |

| Ring C (Iodine) to Guanine (NH₂) | ~3.5 - 4.0 | Key interaction for sequence recognition |

| Ring B (Sulfur) to Guanine (NH₂) | ~3.5 - 4.0 | Contributes to binding affinity |

| Aglycone (pro-radical C3) to DNA (H5' of C5) | ~3.0 - 3.5 | Positions warhead for H-atom abstraction |

| Aglycone (pro-radical C6) to DNA (H4' of T22) | ~3.0 - 3.5 | Positions warhead for second H-atom abstraction |

Visualizing this compound's Structure and Function

Diagrams created using Graphviz help to visualize the complex relationships between the molecule's structure and its mechanism of action.

References

- 1. This compound gamma1I | C55H74IN3O21S4 | CID 10953353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. adcreview.com [adcreview.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Interaction of this compound γ1I and its related carbohydrates with DNA–protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 7. This compound and this compound gamma 1I_Chemicalbook [chemicalbook.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Solution structure of the this compound gamma 1I-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cleavage behavior of this compound gamma 1 and this compound T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The reactivity of this compound gamma(1)(I) in the minor groove of DNA: the decisive role of the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Calicheamicins: A Technical Guide to Production and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics produced by the soil bacterium Micromonospora echinospora.[1][2] First isolated in the mid-1980s from a soil sample in Kerrville, Texas, these molecules exhibit extraordinary cytotoxicity against a wide range of cancer cell lines.[1][3][4] Their unique mechanism of action, which involves site-specific DNA double-strand breaks, has made them a focal point of research and development in cancer therapy, most notably as payloads in antibody-drug conjugates (ADCs).[1][5] This technical guide provides an in-depth overview of the organisms that produce calicheamicins and the detailed methodologies for their isolation and purification.

Calicheamicin Producing Organisms

The primary producer of calicheamicins is the Gram-positive actinomycete, Micromonospora echinospora, specifically the subspecies Micromonospora echinospora subsp. calichensis.[6][7] This bacterium was first identified from a sample of "caliche," a type of sedimentary rock, which is the origin of the antibiotic's name.[1][3]

Subspecies and Strain Variants

Several strains of Micromonospora echinospora have been utilized for this compound production, including:

-

Micromonospora echinospora subsp. calichensis (NRRL 15839)[6]

-

Mutant strains developed to improve yield and alter the profile of produced this compound analogues.

Fermentation for this compound Production

The production of calicheamicins is achieved through submerged fermentation of Micromonospora echinospora. The fermentation process is a critical step that significantly influences the yield and composition of the final product. Key parameters include the composition of the fermentation medium and the physical conditions of the culture.

Experimental Protocol: Fermentation of Micromonospora echinospora

1. Inoculum Preparation:

-

A vegetative mycelium of Micromonospora echinospora is prepared by inoculating a suitable seed medium.

-

The seed culture is incubated for a specified period to achieve a sufficient cell density.

2. Production Fermentation:

-

The production medium is inoculated with the seed culture.

-

Fermentation is carried out in a stirred-tank bioreactor under controlled conditions.

-

The addition of macroporous adsorbent resins to the fermentation medium has been shown to improve yields by adsorbing the product and reducing potential feedback inhibition.[8]

Table 1: Fermentation Parameters for this compound Production

| Parameter | Value/Composition | Reference(s) |

| Producing Organism | Micromonospora echinospora subsp. calichensis | [6][7] |

| Carbon Sources | Glucose, Maltodextrin, Starch | [8] |

| Nitrogen Sources | Yeast Extract, Beef Extract, Tryptone, Soyabean Meal | [8][9] |

| Trace Elements | FeSO₄·7H₂O, MgSO₄·7H₂O, CaCO₃ | [8] |

| Precursor | KI (for iodinated calicheamicins) | [8] |

| Adsorbent Resin | Polystyrene-based resins (e.g., H-60) | [8] |

| Temperature | 28-35 °C | [3] |

| pH | 6.8 - 7.2 | [3] |

| Agitation | 200-400 rpm | [10] |

| Aeration | 0.5-1.0 vvm | [10] |

| Fermentation Time | 120 - 200 hours | [3][9] |

Isolation and Purification of Calicheamicins

The recovery and purification of calicheamicins from the fermentation broth is a multi-step process involving solvent extraction and a series of chromatographic separations. The hydrophobic nature of the this compound aglycone and the presence of a hydrophilic sugar moiety necessitate a combination of normal-phase and reversed-phase chromatography techniques.

Experimental Workflow: Isolation and Purification

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Micromonospora echinospora subsp. echinospora | Type strain | DSM 43816, ATCC 15837, CBS 619.66, IFO 12574, IMET 8211, JCM 3073, NBRC 12574, NRRL 2985, RIA S-420, BCRC 11626, CBS 645.71, CGMCC 4.2102, CGMCC 4.5706, IFO 13149, IMSNU 21292, IMSNU 22043, KCTC 9213, NBRC 13149, NCIMB 12744, VKM Ac-669 | BacDiveID:7972 [bacdive.dsmz.de]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calicheamicins, a novel family of antitumor antibiotics. 3. Isolation, purification and characterization of calicheamicins beta 1Br, gamma 1Br, alpha 2I, alpha 3I, beta 1I, gamma 1I and delta 1I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN102732580A - Preparation method of efficient antitumor antibiotic this compound - Google Patents [patents.google.com]

- 9. Optimization of nutritional requirements for gentamicin production by Micromonospora echinospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gentamicin production by Micromonospora echinospora (Me‐ 22) in stirred tank reactor: effect of various parameters | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis and Characterization of Calicheamicins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the structural elucidation and characterization of calicheamicins, a class of potent enediyne antitumor antibiotics. Given their complex structure and high reactivity, detailed spectroscopic analysis is crucial for their identification, purity assessment, and for understanding their mechanism of action, particularly in the context of their use as payloads in antibody-drug conjugates (ADCs).

Introduction to Calicheamicins

Calicheamicins are natural products isolated from the bacterium Micromonospora echinospora. Their remarkable biological activity stems from a unique enediyne core, which, upon activation, generates a diradical species capable of causing double-stranded DNA cleavage. This potent cytotoxicity makes them highly effective as anticancer agents. The most well-known member, calicheamicin γ1I, has been utilized in the development of targeted cancer therapies. The intricate structure of calicheamicins, featuring a complex oligosaccharide chain attached to the aglycone, necessitates a multi-faceted analytical approach for full characterization.

Spectroscopic Methodologies and Data

The primary spectroscopic techniques for characterizing calicheamicins include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides unique and complementary information regarding the molecular structure, connectivity, and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of calicheamicins in solution. Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between different parts of the molecule.

The following tables summarize representative ¹H and ¹³C NMR chemical shifts for key structural motifs found in calicheamicins. Note that specific shifts can vary depending on the solvent, temperature, and the specific analogue being studied.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Core Structures

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Enediyne Protons | 5.5 - 6.5 | m |

| Anomeric Protons | 4.5 - 5.5 | d, dd |

| Sugar Ring Protons | 3.0 - 4.5 | m |

| Methyl Protons (sugars) | 1.0 - 1.5 | d |

| Aromatic Protons | 7.0 - 8.0 | m |

| Trisulfide CH₃ | ~2.5 | s |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Core Structures

| Carbon | Chemical Shift (δ, ppm) |

| Enediyne Carbons | 80 - 100 |

| Carbonyl Carbons | 160 - 180 |

| Aromatic Carbons | 110 - 150 |

| Anomeric Carbons | 95 - 105 |

| Sugar Ring Carbons | 60 - 85 |

| Methyl Carbons (sugars) | 15 - 25 |

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical as calicheamicins can be unstable.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely. For oxygen-sensitive samples, the solvent should be degassed, and the sample prepared under an inert atmosphere (e.g., argon or nitrogen).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H signals to determine proton ratios.

-

Analyze the coupling constants (J-values) in the ¹H spectrum to deduce dihedral angles and stereochemistry.

-

Interpret the 2D correlation maps to assemble the complete molecular structure.

-

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of calicheamicins and their conjugates, as well as for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques. For antibody-drug conjugates, native MS conditions are often preferred to analyze the intact conjugate.

Table 3: Representative m/z Values for Key Fragments of Calicheamicins in ESI-MS

| Fragment Description | Representative m/z |

| [M+H]⁺ (protonated molecule) | Corresponds to the molecular weight + 1 |

| [M+Na]⁺ (sodium adduct) | Corresponds to the molecular weight + 23 |

| Loss of the trisulfide group | M - 95 |

| Cleavage of glycosidic bonds | Varies depending on the sugar lost |

| Fragmentation of the enediyne core | Complex pattern upon activation |

-

Sample Preparation:

-

Desalt the antibody-drug conjugate sample using a suitable method, such as size-exclusion chromatography with a volatile buffer like ammonium acetate.

-

Dilute the sample to a final concentration of 0.1-1 mg/mL in a solution compatible with ESI-MS, typically a mixture of water, acetonitrile, and a small amount of a volatile acid (e.g., formic acid). For native MS, use a neutral pH buffer like ammonium acetate.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

-

Calibrate the mass spectrometer using an appropriate standard to ensure high mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature, and gas flow rates) to achieve stable ionization and minimize in-source fragmentation. For native MS, use gentler source conditions.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a mass range appropriate for the intact ADC (e.g., m/z 1000-5000 for multiply charged ions).

-

For fragmentation studies (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) or other fragmentation techniques.

-

-

Data Processing and Analysis:

-

Deconvolute the multiply charged spectrum to obtain the zero-charge mass of the intact ADC.

-

Determine the drug-to-antibody ratio (DAR) from the mass difference between the unconjugated antibody and the various drug-loaded species.

-

Analyze the MS/MS fragmentation patterns to confirm the structure of the payload and the linker.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule, particularly the conjugated enediyne and aromatic systems. It is also a valuable tool for studying the interaction of calicheamicins with DNA, as binding can lead to changes in the absorption spectrum.

Table 4: Representative UV-Vis Absorption Maxima (λmax) for Calicheamicins

| Chromophore | λmax (nm) |

| Enediyne System | 230 - 280 |

| Aromatic Thioester | 310 - 340 |

-

Sample Preparation:

-

Prepare a stock solution of the this compound in a suitable buffer (e.g., Tris-HCl with NaCl) that is compatible with both the drug and DNA. The final concentration should result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide sequence) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (A₂₆₀ of 1.0 ≈ 50 µg/mL). The purity of the DNA should be checked by the A₂₆₀/A₂₈₀ ratio, which should be ~1.8-1.9.[1]

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range to scan from approximately 200 nm to 400 nm.

-

Blank the instrument with the buffer solution.

-

-

Data Acquisition (Titration Experiment):

-

Record the UV-Vis spectrum of the this compound solution alone.

-

Perform a titration by adding increasing aliquots of the DNA stock solution to the this compound solution in the cuvette.

-

After each addition of DNA, mix the solution gently and allow it to equilibrate for a few minutes before recording the spectrum.

-

Correct for the dilution effect by performing a control titration of the buffer into the this compound solution.

-

-

Data Analysis:

-

Observe changes in the absorption spectrum upon addition of DNA, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and bathochromic (red shift) or hypsochromic (blue shift) shifts in the λmax.

-

These changes can be used to determine the binding affinity (binding constant, Kₐ) and stoichiometry of the interaction.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel this compound analogue.

Caption: Workflow for the Spectroscopic Characterization of Calicheamicins.

Conclusion

The spectroscopic characterization of calicheamicins is a complex but essential process for their development as therapeutic agents. A combination of NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy provides the necessary data to elucidate their intricate structures, confirm their identity and purity, and study their interactions with biological macromolecules like DNA. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug development.

References

The Core of Potency: An In-depth Technical Guide to the Calicheamicin Carbohydrate Chain and its Role in DNA Recognition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin γ1 is a member of the enediyne class of antitumor antibiotics, renowned for its extraordinary potency in inducing double-stranded DNA breaks at sub-picomolar concentrations.[1] This remarkable biological activity is not solely dictated by its enediyne "warhead" but is critically dependent on its unique aryltetrasaccharide chain. This carbohydrate moiety serves as a sophisticated delivery and recognition module, guiding the cytotoxic payload to specific sequences within the minor groove of DNA.[2][3] Understanding the intricate interplay between the this compound carbohydrate chain and its DNA target is paramount for the rational design of novel anticancer therapeutics and antibody-drug conjugates (ADCs) with improved efficacy and specificity. This technical guide provides a comprehensive overview of the structural basis of this interaction, quantitative binding and cleavage data, detailed experimental protocols for its study, and the downstream cellular consequences of this compound-induced DNA damage.

The Aryltetrasaccharide Chain: A Key to DNA Recognition

The carbohydrate portion of this compound γ1 is an aryltetrasaccharide composed of four unusual sugar units and a hexasubstituted aromatic ring, connected through a series of glycosidic, thioester, and hydroxylamine linkages.[2] This extended and rigid structure is preorganized for insertion into the minor groove of DNA, a feature that significantly contributes to its binding affinity and sequence selectivity.[2]

The aryltetrasaccharide chain is the primary determinant of this compound's sequence-specific binding to DNA.[4] It preferentially targets oligopyrimidine tracts, with a particular affinity for sequences such as 5'-TCCT-3' and 5'-TTTT-3'.[2] This specificity arises from a combination of shape-selective recognition and an induced-fit mechanism, where both the drug and the DNA undergo conformational adjustments to maximize their complementarity.[5][6] The interaction is primarily driven by hydrophobic forces and specific hydrogen bonds between the sugar residues and the floor of the minor groove.[2][7] A significant contribution to the binding affinity for the 5'-TCCT-3' sequence comes from the interaction between the iodine atom on the aromatic ring of the carbohydrate tail and the exocyclic amino groups of guanines in the complementary 5'-AGGA-3' strand.[2][7]

Quantitative Analysis of this compound-DNA Interactions

The binding affinity and cleavage efficiency of this compound are crucial parameters for its biological activity. These have been quantified using various biophysical and biochemical techniques.

Binding Affinity and Thermodynamics

The interaction of this compound with its target DNA sequences is characterized by high affinity. The Gibbs free energy (ΔG) of binding provides a measure of the spontaneity and strength of this interaction.

| DNA Sequence | ΔG (kcal/mol) | Salt Conditions | Reference |

| TCCT | -8.9 | < 125 mM NaCl | [8] |

| TCCT | -7.6 | 150 mM - 1 M NaCl | [8] |

| TTGT | -7.8 to -7.9 | 50 mM - 1 M NaCl | [8] |

| ATCT | -7.8 to -7.9 | 50 mM - 1 M NaCl | [8] |

Table 1: Gibbs Free Energy of this compound Binding to Target DNA Sequences. The binding affinity of this compound to its primary recognition site, TCCT, is sensitive to salt concentration, suggesting a significant non-electrostatic contribution to the binding energy.[8]

DNA Cleavage Efficiency

Upon binding, the enediyne core of this compound is activated, leading to the generation of a diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, resulting in strand scission.[2] A hallmark of this compound is its ability to induce double-strand breaks (DSBs) with high efficiency.

| DNA Type | DSB:SSB Ratio | Experimental Conditions | Reference |

| Cellular DNA | 1:3 | 37°C | [9] |

| Purified Plasmid DNA | 1:2 | In vitro | [9] |

Table 2: Ratio of Double-Strand Breaks (DSBs) to Single-Strand Breaks (SSBs) Induced by this compound γ1. The high ratio of DSBs to SSBs underscores the potent cytotoxic nature of this compound.[9]

Experimental Protocols for Studying this compound-DNA Interactions

A variety of sophisticated experimental techniques are employed to elucidate the molecular details of the this compound-DNA interaction.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence where this compound binds.[10] The principle lies in the ability of the bound drug to protect the DNA from cleavage by DNase I.

Protocol:

-

Probe Preparation: A DNA fragment of interest (200-300 bp) is end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[11][12]

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10mM Tris-HCl pH 7.6, 4mM MgCl₂, 1mM CaCl₂, 150mM KCl, 2mM DTT, 100 µg/ml BSA).[12]

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to induce random single-strand nicks in the DNA, except in the region protected by the bound this compound.[12]

-

Reaction Termination: The digestion is stopped by adding a stop solution (e.g., containing EDTA and a precipitating agent like ethanol).[12]

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.[11]

-

Autoradiography/Imaging: The gel is exposed to X-ray film or imaged to visualize the pattern of DNA fragments. The region where this compound was bound will appear as a "footprint" – a gap in the ladder of DNA fragments.[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between this compound (the analyte) and a DNA oligonucleotide (the ligand) immobilized on a sensor chip.[5][13]

Protocol:

-

Ligand Immobilization: A biotinylated DNA oligonucleotide containing the target sequence is immobilized on a streptavidin-coated sensor chip.[8]

-

Analyte Injection: A solution of this compound at various concentrations is flowed over the sensor surface.

-

Association Phase: The binding of this compound to the immobilized DNA is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

-

Dissociation Phase: The this compound solution is replaced with buffer, and the dissociation of the complex is monitored as a decrease in the SPR signal.

-

Regeneration: The sensor surface is regenerated by injecting a solution (e.g., high salt or low pH) to remove any remaining bound this compound.[8]

-

Data Analysis: The association (kₐ) and dissociation (kₔ) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as kₔ/kₐ.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in both the DNA and this compound upon binding.[2][14]

Protocol:

-

Sample Preparation: Solutions of the DNA oligonucleotide and this compound are prepared in a buffer that is transparent in the UV region of interest (e.g., phosphate buffer).

-

CD Spectra Acquisition: The CD spectrum of the DNA alone is recorded.

-

Titration: Aliquots of the this compound solution are incrementally added to the DNA solution, and a CD spectrum is recorded after each addition.

-

Data Analysis: Changes in the CD signal, particularly in the regions corresponding to the DNA and the unique exciton couplet of this compound (-313nm/+275nm), are monitored to determine binding-induced conformational changes and to estimate the binding constant.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the this compound-DNA complex in solution, revealing details of intermolecular contacts and conformational changes at the atomic level.[4][15]

Protocol:

-

Sample Preparation: A highly concentrated and pure sample of the DNA oligonucleotide is prepared, often isotopically labeled (e.g., with ¹³C or ¹⁵N). A solution of this compound is also prepared.

-

NMR Experiments: A series of one- and two-dimensional NMR experiments (e.g., ¹H-¹H NOESY, ¹H-¹³C HSQC) are performed on the DNA alone and on the this compound-DNA complex.[4]

-

Data Processing and Analysis: The NMR spectra are processed and analyzed to assign resonances to specific protons and carbons in the DNA and the drug.

-

Structure Calculation: Intermolecular Nuclear Overhauser Effect (NOE) cross-peaks, which indicate close proximity between protons of the drug and the DNA, are used as distance restraints in molecular modeling calculations to determine the three-dimensional structure of the complex.[4]

Signaling Pathways and Cellular Response to this compound-Induced DNA Damage

The double-strand breaks induced by this compound trigger a complex cellular DNA damage response (DDR) pathway, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[16][17]

Upon formation of a DSB, the MRN complex (Mre11-Rad50-Nbs1) recognizes the break and recruits ATM, leading to its activation through autophosphorylation.[17] Activated ATM then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.[16] ATR is activated by regions of single-stranded DNA (ssDNA) that can be generated during the processing of DSBs, and it subsequently phosphorylates and activates Chk1.[18] The activation of these pathways culminates in cell cycle arrest, providing time for DNA repair through non-homologous end joining (NHEJ) or homologous recombination (HR). If the damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death).[16]

Conclusion

The carbohydrate chain of this compound is a masterful example of molecular recognition, enabling this potent natural product to target and cleave DNA with high specificity. A thorough understanding of the structural and quantitative aspects of this interaction, facilitated by the experimental techniques detailed in this guide, is essential for the ongoing development of this compound-based anticancer therapies. By dissecting the intricate mechanisms of DNA recognition and the subsequent cellular responses, researchers can continue to refine and improve the therapeutic window of this powerful class of cytotoxic agents. The logical relationships and experimental workflows outlined herein provide a foundational framework for professionals in drug discovery and development to further explore and exploit the unique properties of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Circular dichroism analysis of the this compound-DNA interaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNase I footprinting [gene.mie-u.ac.jp]

- 4. Solution structure of the this compound gamma 1I-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection | Springer Nature Experiments [experiments.springernature.com]

- 6. Calicheamin-mediated DNA damage in a reconstituted nucleosome is not affected by histone acetylation: the role of drug structure in the target recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel insights on the DNA interaction of this compound γ₁(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNase footprinting assay - Wikipedia [en.wikipedia.org]

- 11. resources.saylor.org [resources.saylor.org]

- 12. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 15. NMR studies of drug-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Calicheamicin Derivatives for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora. Their mechanism of action involves binding to the minor groove of DNA and undergoing a Bergman cyclization to generate a diradical species, which in turn abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and cell death.[1][2][3] This high cytotoxicity makes calicheamicin and its derivatives highly effective payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy that utilizes monoclonal antibodies to deliver potent cytotoxic agents specifically to tumor cells.[1][4]

This document provides detailed protocols for the synthesis of a this compound derivative, its conjugation to a monoclonal antibody via lysine residues, and the characterization of the resulting ADC.

Signaling Pathway of this compound-Induced DNA Damage

The following diagram illustrates the mechanism of action of this compound, from its activation to the induction of DNA double-strand breaks.

Caption: Mechanism of action of a this compound-based ADC.

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-γ-Calicheamicin Dimethyl Hydrazide (CalichDMH)

This protocol describes the synthesis of a this compound derivative that can be subsequently linked to an antibody. The synthesis involves the reaction of N-acetyl-γ-calicheamicin with 3-methyl-3-mercaptobutyryl hydrazide (DMH) to replace the methyl trisulfide group with a dimethyl hydrazide disulfide linker. This process is based on established methods for creating this compound derivatives for ADCs.

Materials:

-

N-acetyl-γ-calicheamicin

-

3-Methyl-3-mercaptobutyryl hydrazide (DMH)

-

Acetonitrile (anhydrous)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Preparative Thin-Layer Chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-acetyl-γ-calicheamicin (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add 3-methyl-3-mercaptobutyryl hydrazide (DMH, 1.5 eq) followed by triethylamine (Et3N, 2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7% MeOH in DCM).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water (3 x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane. Further purification can be achieved by preparative TLC or preparative HPLC to yield N-acetyl-γ-calicheamicin dimethyl hydrazide (CalichDMH).

Expected Yield and Purity:

| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |

| Synthesis | N-Acetyl-γ-Calicheamicin Dimethyl Hydrazide | 60-70 | >95 |

Protocol 2: Synthesis of AcBut-CalichDMH-NHS Ester

This protocol details the attachment of the bifunctional linker, 4-(4-acetylphenoxy)butanoic acid (AcBut), to CalichDMH and subsequent activation of the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester for antibody conjugation.

Materials:

-

N-acetyl-γ-calicheamicin dimethyl hydrazide (CalichDMH)

-

4-(4-acetylphenoxy)butanoic acid (AcBut)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: Dissolve CalichDMH (1.0 eq) and AcBut (1.2 eq) in anhydrous DMF. Add a catalytic amount of a mild acid (e.g., acetic acid). Stir the mixture at room temperature for 12-16 hours to form the hydrazone-linked AcBut-CalichDMH.

-

Work-up: Dilute the reaction mixture with EtOAc and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by silica gel chromatography.

-

NHS Ester Formation: Dissolve the purified AcBut-CalichDMH (1.0 eq) in anhydrous DCM. Add NHS (1.5 eq) and DCC (1.5 eq). Stir the reaction mixture at room temperature for 4-6 hours.

-

Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and purify the residue by silica gel chromatography using a gradient of ethyl acetate in hexanes to yield the AcBut-CalichDMH-NHS ester.

Expected Yield and Purity:

| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |

| Hydrazone Formation | AcBut-CalichDMH | 75-85 | >98 |

| NHS Ester Formation | AcBut-CalichDMH-NHS Ester | 80-90 | >95 |

Protocol 3: Conjugation of AcBut-CalichDMH-NHS Ester to an Antibody

This protocol describes the conjugation of the activated this compound derivative to a monoclonal antibody (e.g., Trastuzumab) via reaction with the ε-amino groups of lysine residues.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

AcBut-CalichDMH-NHS ester

-

Dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Sephadex G-25)

-

Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Experimental Workflow:

Caption: Workflow for the conjugation of a this compound derivative to an antibody.

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.

-

Drug-Linker Preparation: Prepare a stock solution of the AcBut-CalichDMH-NHS ester in DMSO (e.g., 10 mM).

-

Conjugation Reaction: Add the desired molar equivalent of the drug-linker stock solution to the antibody solution with gentle mixing. A typical starting point is 8 molar equivalents of the drug-linker per antibody. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

-

Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50 mM. Incubate for an additional 30 minutes.

-

Purification: Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC). The ADC is eluted in the void volume.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR and drug distribution by hydrophobic interaction chromatography (HIC).

-

Aggregation: Assess the level of aggregation by analytical SEC.

-

Endotoxin: Measure endotoxin levels to ensure the suitability of the ADC for in vivo studies.

-

Expected Results:

| Parameter | Typical Value |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 |

| Monomer Purity (by SEC) | >95% |

| Endotoxin Level | < 0.5 EU/mg |

Data Presentation

Table 1: Summary of Synthesis and Conjugation Yields

| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Typical Yield (%) |

| 1 | N-Acetyl-γ-Calicheamicin Dimethyl Hydrazide | N-acetyl-γ-calicheamicin | 1 : 1.5 (DMH) | 65 |

| 2 | AcBut-CalichDMH | CalichDMH | 1 : 1.2 (AcBut) | 80 |

| 3 | AcBut-CalichDMH-NHS Ester | AcBut-CalichDMH | 1 : 1.5 (NHS/DCC) | 85 |

| 4 | This compound-ADC | Antibody | 1 : 8 (Drug-Linker) | >90 (protein recovery) |

Table 2: Characterization of Trastuzumab-Calicheamicin ADC

| Analytical Method | Parameter | Specification | Result |

| HIC-HPLC | Average DAR | 3.0 - 4.5 | 3.7 |

| SEC-HPLC | Monomer Content | ≥ 95% | 98% |

| SEC-HPLC | Aggregate Content | ≤ 5% | 2% |

| LAL Test | Endotoxin | < 1.0 EU/mg | < 0.2 EU/mg |

| SDS-PAGE (reduced) | Heavy & Light Chains | Bands at ~50 & 25 kDa | Conforms |

| SDS-PAGE (non-reduced) | Intact Antibody | Band at ~150 kDa | Conforms |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components and processes in the development of a this compound-based ADC.

Caption: Logical flow of this compound ADC development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody-targeted chemotherapy with the this compound conjugate hu3S193-N-acetyl gamma this compound dimethyl hydrazide targets Lewisy and eliminates Lewisy-positive human carcinoma cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]

Calicheamicin as a Payload in Targeted Cancer Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora. Their extreme cytotoxicity, estimated to be 1,000 to 10,000 times more potent than clinically used chemotherapeutics like doxorubicin, initially limited their therapeutic application.[1] However, their mechanism of action, which involves binding to the minor groove of DNA and causing double-stranded breaks, makes them highly effective at inducing cancer cell death.[2][3] This potency has been harnessed through their use as payloads in antibody-drug conjugates (ADCs), a targeted therapy approach that delivers the cytotoxic agent directly to cancer cells while minimizing systemic toxicity.[4][]

This document provides detailed application notes and protocols for researchers and drug development professionals working with calicheamicin-based ADCs. It covers the mechanism of action, conjugation strategies, and experimental protocols for evaluating the efficacy of these powerful anticancer agents.

Mechanism of Action

This compound-based ADCs function through a multi-step process that begins with the specific binding of the monoclonal antibody component to a tumor-associated antigen on the surface of a cancer cell.[4]

Figure 1: General workflow of this compound-ADC activity.

Upon internalization, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the this compound payload.[6] The released this compound is then activated through the reduction of its methyl trisulfide group, a process often facilitated by intracellular glutathione.[4] This activation triggers a Bergman cyclization, generating a highly reactive para-benzyne diradical.[2] This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of double-strand breaks (DSBs).[2][3] The extensive DNA damage triggers a DNA Damage Response (DDR) and ultimately leads to programmed cell death, or apoptosis.[7][8]

This compound-Induced Signaling Pathway

The DNA double-strand breaks induced by this compound activate a complex signaling cascade. The primary sensors of these breaks are the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases.[9][10] Activation of ATM, in particular, is a key response to this compound-induced DSBs.[4] ATM then phosphorylates and activates downstream effector kinases such as CHK2.[11][12] This signaling cascade ultimately converges on the intrinsic (mitochondrial) pathway of apoptosis. This process is independent of the p53 tumor suppressor protein.[13] The signaling involves the activation of pro-apoptotic BCL-2 family members like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3, culminating in cell death.[14]

Figure 2: this compound-induced DNA damage and apoptotic signaling.

Data Presentation

The following tables summarize quantitative data for commercially available and investigational this compound-based ADCs.

Table 1: In Vitro Cytotoxicity of this compound ADCs

| ADC Name | Target Antigen | Cell Line | IC50 (nmol/L) |

| Gemtuzumab Ozogamicin | CD33 | HL-60 | 0.03 |

| Inotuzumab Ozogamicin | CD22 | WSU-DLCL2 | 0.05 |

| Inotuzumab Ozogamicin | BJAB | 0.12 | |

| aLy6E-Calicheamicin | Ly6E | HCC-1569x2 | 87 |

| aLy6E-Calicheamicin | NCI-1781 | 111 |

Data compiled from multiple sources.[15]

Table 2: In Vivo Efficacy of a Novel this compound ADC in a CD22+ Non-Hodgkin Lymphoma Xenograft Model (WSU-DLCL2)

| Treatment Group | Dose (mg/kg) | Tumor Volume Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | ~1200 | 0 |

| Non-targeting ADC | 3 | ~1100 | ~8 |

| aCD22-Calicheamicin | 0.3 | ~600 | 50 |

| aCD22-Calicheamicin | 3 | <100 (regression) | >100 |

| aCD22-Calicheamicin | 10 | <100 (regression) | >100 |

Data adapted from a representative study.[13]

Table 3: Pharmacokinetic Parameters of this compound ADCs

| ADC | Species | Half-life of Conjugated Drug (hours) | Clearance (mL/day/kg) |

| Gemtuzumab Ozogamicin | Mouse | 47 | Not Reported |

| Besponsa (Inotuzumab Ozogamicin) | Mouse | 29 | Not Reported |

| Next-Generation aLy6E-Calicheamicin | Mouse | ~504 (21 days) | 3.3 |

| Gemtuzumab Ozogamicin | Human | 62-90 | 0.15 - 0.35 L/h |

Data compiled from multiple sources.[15][16]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody via Lysine Residues

This protocol describes a general method for conjugating a this compound derivative containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody to form a hydrazone linker.

Figure 3: Workflow for lysine-based this compound conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound derivative with a linker terminating in an NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., PBS with 5% DMSO, pH 8.0)

-

Quenching solution (e.g., 100 mM glycine)

-

Purification column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system

-

Spectrophotometer

-

Size-Exclusion Chromatography (SEC-HPLC) system

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.

-

Payload Preparation: Dissolve the this compound-linker-NHS ester in DMSO to a stock concentration of 10-20 mM.

-

Conjugation Reaction: a. Slowly add the calculated amount of the this compound stock solution to the antibody solution while gently stirring. The molar ratio of payload to antibody will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours with gentle agitation.

-

Quenching the Reaction: Add a quenching solution (e.g., glycine) to a final concentration of 10-50 mM to react with any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: a. Purify the ADC from unconjugated payload and other reaction components using SEC (for small scale) or TFF (for larger scale). b. The purification buffer should be a formulation buffer suitable for the stability of the ADC (e.g., histidine buffer, pH 6.0).

-

Characterization: a. Determine Protein Concentration: Measure the absorbance of the purified ADC at 280 nm. b. Determine Drug-to-Antibody Ratio (DAR): This can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the this compound payload and its linker, followed by calculations using the respective extinction coefficients. Alternatively, mass spectrometry (e.g., ESI-MS or MALDI-TOF) can provide a more accurate determination of the DAR distribution.[17] c. Assess Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, dimer, and higher-order aggregates. d. Measure Endotoxin Levels: Use a Limulus Amebocyte Lysate (LAL) assay to ensure low endotoxin levels.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the in vitro cytotoxicity of a this compound-ADC using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15]

Materials:

-

Target cancer cell line (expressing the antigen of interest)

-

Control cell line (antigen-negative)

-

Complete cell culture medium

-

This compound-ADC

-

Control antibody (unconjugated)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

ADC Treatment: a. Prepare serial dilutions of the this compound-ADC and control antibody in complete medium. A typical concentration range would be from 100 nM down to 1 pM. b. Remove the medium from the wells and add 100 µL of the ADC or control antibody dilutions. Include wells with medium only as a negative control. c. Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Add 100 µL of solubilization solution to each well. d. Incubate the plate overnight at 37°C in the dark to allow for complete solubilization of the formazan crystals.

-

Data Acquisition and Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the background absorbance (from wells with medium only). c. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. d. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol provides a general framework for assessing the in vivo antitumor efficacy of a this compound-ADC in a subcutaneous mouse xenograft model.[18][19]

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Human cancer cell line

-

Matrigel (optional)

-

This compound-ADC

-

Vehicle control (formulation buffer)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Tumor Cell Implantation: a. Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10⁷ cells/mL. b. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: a. Monitor the mice for tumor growth. b. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[20]

-

Treatment: a. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer the this compound-ADC and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., a single dose, or once weekly for several weeks).

-

Efficacy Evaluation: a. Continue to monitor tumor volumes and body weights throughout the study. b. The primary endpoint is typically tumor growth inhibition or regression. c. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. c. Perform statistical analysis to determine the significance of the observed antitumor effects.

Conclusion

This compound-based ADCs represent a powerful class of targeted therapeutics for cancer. Their high potency necessitates careful handling and a thorough understanding of their mechanism of action. The protocols and data presented in this document provide a foundation for researchers and drug developers to effectively work with and evaluate these promising anticancer agents. Further optimization of linkers and conjugation strategies continues to improve the therapeutic index of this compound ADCs, paving the way for new and more effective cancer treatments.

References

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 6. adcreview.com [adcreview.com]

- 7. researchgate.net [researchgate.net]

- 8. ATR-mediated checkpoint pathways regulate phosphorylation and activation of human Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Chk1 Kinase by Autoinhibition and ATR-mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. A novel role for the ROS-ATM-Chk2 axis mediated metabolic and cell cycle reprogramming in the M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of ATM and Chk2 kinases in relation to the amount of DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Antibody–Drug Conjugates with Improved Properties | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 14. The EMA Review of Mylotarg (Gemtuzumab Ozogamicin) for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]

- 16. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]

- 19. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stable Calicheamicin-Antibody Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics capable of causing double-stranded DNA breaks, leading to cell death.[1] Their high cytotoxicity makes them attractive payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[2] An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two.[3] The stability of this linker is paramount to the safety and efficacy of the ADC, ensuring the payload remains attached to the antibody in circulation and is only released upon reaching the target cancer cells.[]

This document provides a detailed overview of linker chemistries for creating stable calicheamicin-antibody conjugates, focusing on the evolution from early-generation linkers to more advanced, stable options. It includes quantitative data on ADC stability and detailed protocols for key experiments.

Linker Chemistry for this compound ADCs

The choice of linker significantly impacts the pharmacokinetic properties, efficacy, and toxicity profile of an ADC.[5] For this compound ADCs, both cleavable and non-cleavable linkers have been explored.

Cleavable Linkers

Cleavable linkers are designed to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within the target cell.[5]

1. Acid-Labile Hydrazone Linkers:

First-generation this compound ADCs, such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), utilize an acid-labile hydrazone linker known as the AcButDMH linker.[3][6] This linker is designed to be stable at the neutral pH of blood but cleaves in the acidic environment of the endosomes and lysosomes (pH 4.5-6.5) following internalization of the ADC into the target cell.[7][8]

However, these hydrazone linkers have shown instability in circulation, leading to premature drug release, which can cause off-target toxicity and a shortened ADC half-life.[6][9]

Mechanism of Action: The AcButDMH linker connects the this compound payload to the antibody through a hydrazone bond. Upon exposure to low pH, this bond is hydrolyzed, releasing the this compound derivative. A subsequent reduction of a disulfide bond within the payload derivative generates the active diradical species that cleaves DNA.[3][6]

2. Disulfide Linkers:

Disulfide linkers represent a newer generation of cleavable linkers for this compound ADCs, designed to offer improved stability in circulation.[] These linkers are cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream.[5][11] This selective cleavage mechanism enhances the therapeutic window of the ADC.[]

Recent advancements have focused on creating homogeneous ADCs by conjugating this compound to engineered cysteines on the antibody via a disulfide bond, resulting in a "linkerless" and traceless conjugate.[6][9] This site-specific conjugation leads to a defined drug-to-antibody ratio (DAR) and improved biophysical properties, such as reduced aggregation.[3][6]

Non-Cleavable Linkers